2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Metabolic stability Difluoromethyl sulfone Pharmacokinetics

2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-31-4, MF: C₁₇H₁₅F₂N₃O₄S, MW: 395.38 g/mol) is a synthetic small molecule featuring a benzamide scaffold ortho-substituted with a difluoromethylsulfonyl (-SO₂CF₂H) group and an N-ethyl linker tethered to a 4-(furan-2-yl)-1H-pyrazole moiety. The -SO₂CF₂H group is a recognized pharmacophore that enhances metabolic stability and modulates lipophilicity relative to non-fluorinated sulfones.

Molecular Formula C17H15F2N3O4S
Molecular Weight 395.38
CAS No. 2034377-31-4
Cat. No. B2681220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034377-31-4
Molecular FormulaC17H15F2N3O4S
Molecular Weight395.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)S(=O)(=O)C(F)F
InChIInChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-26-14/h1-6,9-11,17H,7-8H2,(H,20,23)
InChIKeyOFDKNGKJGIRPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-31-4): Core Structural Identity and Research-Grade Procurement Profile


2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-31-4, MF: C₁₇H₁₅F₂N₃O₄S, MW: 395.38 g/mol) is a synthetic small molecule featuring a benzamide scaffold ortho-substituted with a difluoromethylsulfonyl (-SO₂CF₂H) group and an N-ethyl linker tethered to a 4-(furan-2-yl)-1H-pyrazole moiety. The -SO₂CF₂H group is a recognized pharmacophore that enhances metabolic stability and modulates lipophilicity relative to non-fluorinated sulfones [1]. Structurally related pyrazole-sulfonamide hybrids have been investigated as enzyme inhibitors, including COX-2 and N-myristoyltransferase [2][3]. This compound is distributed as a non-human research chemical with catalog identifiers including EVT-2818294 and B2681220, typically at >95% purity.

Why Generic Substitution Fails for 2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-31-4)


In-class benzamide or pyrazole-sulfonamide analogs cannot be interchanged with this compound due to the precise structural triad that defines its pharmacological fingerprint. The ortho -SO₂CF₂H group is not a generic sulfonamide isostere; literature evidence demonstrates that replacing an -SO₂CH₃ with -SO₂CF₂H significantly alters metabolic stability, brain penetration, and oral bioavailability [1][2]. The furan-2-yl attachment at the pyrazole 4-position, as opposed to furan-3-yl or other heterocycles, introduces regioisomer-specific hydrogen-bonding and steric profiles that can shift target selectivity. The ethyl linker length between the benzamide nitrogen and the pyrazole ring further distinguishes this compound from analogs with shorter or longer spacers. Consequently, experimental data derived from even closely related analogs cannot reliably predict the potency, selectivity, or pharmacokinetic behavior of this specific molecule.

Quantitative Differentiation Evidence for 2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-31-4) Against Closest Analogs


-SO₂CF₂H vs -SO₂CH₃: Metabolic Stability and Bioavailability Gain Documented in Pyrazole Sulfonamide Series

In a direct head-to-head comparison within a pyrazole sulfonamide series targeting TbNMT, the replacement of an N-methylsulfonamide with an N-difluoromethylsulfonamide produced a compound with improved brain penetration, enhanced metabolic stability, and superior oral bioavailability over the parent N-methyl derivative [1]. The target compound incorporates the identical -SO₂CF₂H motif positioned ortho on the benzamide ring, whereas the closest des-difluoromethyl analog—N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide—lacks this group entirely and is therefore expected to exhibit inferior metabolic stability and different target engagement kinetics.

Metabolic stability Difluoromethyl sulfone Pharmacokinetics

Furan-2-yl vs Furan-3-yl Regioisomerism: Predicted Impact on Target Binding Orientation

The target compound bears a furan-2-yl substituent on the pyrazole 4-position. Its closest regioisomer, 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034288-08-7), differs solely in the attachment point of the furan ring. Published SAR studies on furan-substituted bioactive molecules demonstrate that furan-2-yl and furan-3-yl isomers exhibit distinct hydrogen-bond acceptor geometries and dipole moments, which can significantly alter target binding affinity and selectivity [1]. No head-to-head biological data are available for this specific pair, but the regioisomeric difference is a well-established variable in medicinal chemistry optimization campaigns.

Regioisomerism Furan orientation Target binding

Class-Level COX-2 Inhibitory Activity: Quantitative Benchmark from CHEMBL29847

A structurally related compound, 4-[3-difluoromethyl-5-(5-methyl-furan-2-yl)-pyrazol-1-yl]-benzenesulfonamide (CHEMBL29847), which shares the difluoromethyl-furan-pyrazole core with the target compound, exhibits a human COX-2 IC₅₀ of 3,290 nM and a human COX-1 IC₅₀ of 100,000 nM, yielding approximately 30-fold selectivity for COX-2 over COX-1 [1]. While the target compound differs by carrying a -SO₂CF₂H benzamide rather than a para-sulfonamide phenyl group, this class-level data establishes that the difluoromethyl-furan-pyrazole scaffold is capable of engaging the COX-2 active site with measurable selectivity.

COX-2 inhibition Pyrazole-sulfonamide Selectivity

Ortho -SO₂CF₂H Benzamide vs Para -SO₂NH₂ Phenyl: Topological Polar Surface Area Differentiation

The target compound features an ortho -SO₂CF₂H substituent on the benzamide ring, in contrast to the para -SO₂NH₂ group found in classical COX-2 inhibitors like celecoxib and CHEMBL29847. The -SO₂CF₂H group replaces the hydrogen-bond-donating sulfonamide NH₂ with a fluorine-containing moiety, reducing hydrogen-bond donor count (the target compound has 1 HBD from the amide NH vs 2 HBD in sulfonamide analogs) and altering topological polar surface area (tPSA). Published evidence confirms that fluoromethyl sulfones increase lipophilicity and modify permeability compared to non-fluorinated sulfones [1][2].

Physicochemical properties tPSA Drug-likeness

Recommended Research and Industrial Application Scenarios for 2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-31-4)


COX-2 / Inflammatory Pathway Probe Compound Development

Given the class-level COX-2 inhibitory activity demonstrated by CHEMBL29847 (COX-2 IC₅₀ = 3,290 nM) [1], and the fact that the target compound replaces the sulfonamide -NH₂ with a -SO₂CF₂H group that literature shows can improve metabolic stability and brain penetration [2], this compound is a rational starting point for medicinal chemistry campaigns aimed at developing next-generation COX-2 inhibitors with differentiated DMPK profiles. Researchers should validate COX-2/COX-1 selectivity in-house as primary differentiation data.

Difluoromethylsulfonyl SAR Library Expansion

The -SO₂CF₂H group remains a relatively under-explored pharmacophore in medicinal chemistry. The TbNMT inhibitor optimization study demonstrated that N-difluoromethylsulfonyl substitution improved brain penetration, metabolic stability, and oral bioavailability compared to N-methyl and other N-substituents [2]. The target compound, with its ortho -SO₂CF₂H benzamide and furan-pyrazole scaffold, offers a distinct topology for building focused libraries to probe the SAR of difluoromethylsulfonyl positioning and linker geometry.

Furan Regioisomer Selectivity Profiling

The target compound (furan-2-yl) and its furan-3-yl regioisomer (CAS 2034288-08-7) form a matched pair for interrogating the impact of furan attachment geometry on target binding. Researchers can procure both compounds and co-assay them against a panel of relevant targets (e.g., COX-2, kinases, NMT) to generate direct head-to-head selectivity data that currently does not exist in the public domain.

Analytical Reference Standard for LC-MS/MS Method Development

With a molecular weight of 395.38 g/mol, a distinct isotopic pattern from two fluorine atoms, and a characteristic -SO₂CF₂H fragment, this compound serves as a suitable reference standard for developing and validating quantitative LC-MS/MS methods in preclinical pharmacokinetic studies, particularly for assays requiring differentiation from non-fluorinated benzamide analogs.

Quote Request

Request a Quote for 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.